Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is a thiophene derivative that has garnered interest due to its unique chemical structure and properties. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The incorporation of a trifluoromethyl group at the 3-position of the thiophene ring significantly alters the compound’s electronic and steric properties, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride as a catalyst . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are scalable and provide high yields of the desired products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and pathways.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
Mechanism of Action
The mechanism of action of methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The thiophene ring system can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity .
Comparison with Similar Compounds
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate
- Methyl 3-hydroxythiophene-2-carboxylate
Comparison: Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C7H5F3O2S2 |
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Molecular Weight |
242.2 g/mol |
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H5F3O2S2/c1-12-6(11)5-4(2-3-13-5)14-7(8,9)10/h2-3H,1H3 |
InChI Key |
FDLXUMRYBNMMJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)SC(F)(F)F |
Origin of Product |
United States |
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